molecular formula C22H14ClN3O4S B12141769 4-(1-benzofuran-2-carbonyl)-5-(4-chlorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one

4-(1-benzofuran-2-carbonyl)-5-(4-chlorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B12141769
M. Wt: 451.9 g/mol
InChI Key: AAIDPKIQJKAWFE-UHFFFAOYSA-N
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Description

4-(1-benzofuran-2-carbonyl)-5-(4-chlorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including a benzofuran, chlorophenyl, hydroxy, and thiadiazole moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-benzofuran-2-carbonyl)-5-(4-chlorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate acylating agent.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride.

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative.

    Coupling Reactions: The final compound can be obtained by coupling the benzofuran, chlorophenyl, and thiadiazole intermediates under suitable conditions, followed by cyclization to form the pyrrolone ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1-benzofuran-2-carbonyl)-5-(4-chlorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1-benzofuran-2-carbonyl)-5-(4-chlorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound’s various functional groups allow it to interact with enzymes, receptors, and other biomolecules, leading to its observed biological effects. For example, the hydroxy group may form hydrogen bonds with target proteins, while the chlorophenyl group may engage in hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(1-benzofuran-2-carbonyl)-5-phenyl-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one: Lacks the chlorophenyl group.

    4-(1-benzofuran-2-carbonyl)-5-(4-methylphenyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one: Contains a methyl group instead of a chlorine atom.

Uniqueness

The presence of the chlorophenyl group in 4-(1-benzofuran-2-carbonyl)-5-(4-chlorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one imparts unique chemical and biological properties, such as enhanced reactivity and potential for specific biological interactions.

Properties

Molecular Formula

C22H14ClN3O4S

Molecular Weight

451.9 g/mol

IUPAC Name

3-(1-benzofuran-2-carbonyl)-2-(4-chlorophenyl)-4-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2H-pyrrol-5-one

InChI

InChI=1S/C22H14ClN3O4S/c1-11-24-25-22(31-11)26-18(12-6-8-14(23)9-7-12)17(20(28)21(26)29)19(27)16-10-13-4-2-3-5-15(13)30-16/h2-10,18,28H,1H3

InChI Key

AAIDPKIQJKAWFE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC4=CC=CC=C4O3)C5=CC=C(C=C5)Cl

Origin of Product

United States

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